4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
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Overview
Description
The compound “4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide can be treated with active methylene reagents to afford the respective 2-oxopyridine derivatives .Chemical Reactions Analysis
The compound “4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide” can participate in various chemical reactions due to the presence of cyano and acetamido groups. For example, it can undergo a 1,3-dinucleophilic attack by an active methylene reagent on the acetamido 1,3-bielectrophilic moiety .Scientific Research Applications
- Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in constructing diverse organic heterocycles. These heterocycles find applications in medicinal chemistry and drug discovery .
- Some indole derivatives containing similar structural motifs have shown anti-inflammatory and analgesic activities. Investigating our compound’s effects in these areas could be valuable .
- Azo dye derivatives related to our compound have exhibited promising activity against cancer cells. For instance, the compound 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one inhibited the growth of human colon cancer cells (HCT116) .
- Microwave-assisted reactions of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide yielded thiophene derivatives. These compounds may have interesting properties and applications .
Heterocyclic Synthesis
Anti-Inflammatory and Analgesic Properties
Cancer Cell Growth Inhibition
Thiophene Derivatives
Synthesis of 2-Cyanoacetamide Derivatives
Future Directions
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that “4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide” and its derivatives could be potential candidates for future research in medicinal chemistry.
properties
IUPAC Name |
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-2-7-16-14(8-11)15(10-20)18(23-16)21-17(22)13-5-3-12(9-19)4-6-13/h3-6,11H,2,7-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXVHQBSWSELNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
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